molecular formula C11H16ClNO B8057149 8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride

8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride

Cat. No.: B8057149
M. Wt: 213.70 g/mol
InChI Key: LFUXDVNCHFMMNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride is a chemical compound with the molecular formula C11H16ClNO. It belongs to the class of benzazepines, which are seven-membered heterocyclic compounds containing nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride typically involves the reduction of 8-methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one using lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions . This method provides a straightforward approach to obtaining the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply. Industrial production would likely involve similar reduction reactions with appropriate scaling and safety measures.

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the compound, potentially leading to different hydrogenated forms.

    Substitution: The methoxy group and other positions on the benzazepine ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups onto the benzazepine ring.

Scientific Research Applications

8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to modulate certain biological pathways, potentially involving receptor binding and signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

  • 7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride
  • 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepine

Uniqueness

8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride is unique due to its specific methoxy substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

8-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-11-5-4-9-3-2-6-12-8-10(9)7-11;/h4-5,7,12H,2-3,6,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUXDVNCHFMMNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCCNC2)C=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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